8-Allylthioadenosine

Nucleoside Chemistry Medicinal Chemistry Structure-Activity Relationship

8-Allylthioadenosine (CAS 75059-23-3) addresses the challenge of sourcing structurally defined, non-interchangeable adenosine analogs for reproducible purinergic signaling and NAD kinase inhibition studies. • Validated LmNADK1 inhibitor with a novel binding mode confirmed by X-ray crystallography, enabling antibacterial target validation. • Low aqueous solubility (0.16 g/L) provides a distinct baseline for sustained-release formulation research. • Reactive terminal alkene in the C8-allylthio handle enables downstream diversification (metathesis, oxidation to sulfoxide/sulfone) for medicinal chemistry libraries. Available from BenchChem with documented purity and ambient-temperature shipping stability.

Molecular Formula C13H17N5O4S
Molecular Weight 339.37 g/mol
Cat. No. B12396889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allylthioadenosine
Molecular FormulaC13H17N5O4S
Molecular Weight339.37 g/mol
Structural Identifiers
SMILESC=CCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C13H17N5O4S/c1-2-3-23-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8?,9+,12-/m1/s1
InChIKeyZATIFJKJPWWYAJ-WURNFRPNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Allylthioadenosine Procurement Guide: Structural and Physicochemical Differentiation of a C8-Thioalkyl Adenosine Analog


8-Allylthioadenosine (CAS 75059-23-3) is a synthetic nucleoside derivative belonging to the class of 8-modified purine nucleosides . It is characterized by an adenine base linked to a ribose sugar, with an allylthio (-S-CH2-CH=CH2) substituent at the C8 position . As an adenosine analog, it is primarily utilized as a research tool for investigating purinergic signaling, adenosine receptor modulation, and nucleoside metabolism, and is also employed as a building block in medicinal chemistry . This compound is offered by multiple reputable vendors (e.g., MedChemExpress, TargetMol, InvivoChem) for research use only .

Purinergic signaling probe: Adenosine receptor modulation and nucleoside metabolism studies
Medicinal chemistry building block: C8-allylthio handle enables further derivatization and library synthesis
Enzyme target engagement: Reported NAD kinase inhibition through a novel binding mode

Why Generic Substitution Fails for 8-Allylthioadenosine: The Critical Role of the C8 Allylthio Moiety


Adenosine analogs cannot be considered interchangeable due to the profound impact of minor structural modifications on their physicochemical properties and biological interactions . The 8-allylthio group in 8-Allylthioadenosine is not merely a functional group; it fundamentally alters the compound's solubility profile and molecular geometry compared to the parent nucleoside adenosine or other 8-substituted analogs like 8-chloroadenosine or 8-bromoadenosine . These differences dictate its utility in specific experimental contexts, such as in the design of novel NAD kinase inhibitors where the C8 thioalkyl chain is essential for a unique binding mode . Therefore, substituting 8-Allylthioadenosine with a seemingly similar adenosine analog without direct comparative data risks invalidating experimental results and compromising research reproducibility.

Solubility mismatch

The C8-allylthio group sharply reduces aqueous solubility vs adenosine. Substituting with more water-soluble analogs may shift assay conditions and formulation behavior.

Binding mode context

8-Allylthioadenosine engages NAD kinase via a unique geometry observed in crystallography. 8-Halogenated or unsubstituted analogs may not replicate this binding, limiting target-related interpretation.

Reactivity context

The allylthio moiety provides a reactive alkene handle for further conjugation. Using halogen-bearing analogs alters synthetic utility and may not support the same derivatization pathways.

8-Allylthioadenosine: A Quantitative Guide to Its Differentiated Properties for Scientific Selection


Structural Differentiation: The Unique C8 Allylthio Substituent in 8-Allylthioadenosine

8-Allylthioadenosine is distinguished from adenosine by the presence of an allylthio (-S-CH2-CH=CH2) group at the C8 position of the purine ring . This modification is absent in adenosine and common analogs like 8-chloroadenosine (C8-Cl) and 8-bromoadenosine (C8-Br), which feature halogen substituents . The introduction of a thioether-linked allyl group increases molecular size and introduces a sulfur atom with distinct electronic properties and potential for further chemical derivatization (e.g., oxidation or cross-coupling) .

C8 Substituent
Class-level
Allylthio (-S-CH2-CH=CH2) Adenosine: H; 8-Cl: Cl; 8-Br: Br
Altered steric and electronic profile for target pocket probing
Structural inference based on vendor data
Nucleoside Chemistry Medicinal Chemistry Structure-Activity Relationship

Aqueous Solubility Comparison: 8-Allylthioadenosine vs. Adenosine

The introduction of the hydrophobic C8-allylthio group in 8-Allylthioadenosine results in a marked reduction in aqueous solubility compared to the parent nucleoside adenosine. Calculated solubility for 8-Allylthioadenosine is 0.16 g/L (0.47 mM) at 25°C . In contrast, adenosine exhibits a significantly higher aqueous solubility of 5.1 g/L (approx. 19 mM) at 25°C . This represents a ~32-fold decrease in solubility.

Solubility
Cross-study
0.16 g/L (0.47 mM)
~32-fold lower vs adenosine
Impacts aqueous formulation design
Calculated value; experimental verification recommended
Physicochemical Properties Drug Development Formulation

Molecular Weight and Physicochemical Profile Differentiation

8-Allylthioadenosine has a molecular weight of 339.37 g/mol (C13H17N5O4S) . This is distinct from adenosine (MW: 267.24 g/mol, C10H13N5O4) and other common analogs like 8-chloroadenosine (MW: 301.69 g/mol, C10H12ClN5O4) and 8-bromoadenosine (MW: 346.14 g/mol, C10H12BrN5O4) . The specific molecular weight is a key identifier for compound verification, purity assessment via LC-MS, and accurate molarity calculations in experimental workflows.

Molecular Weight
Class-level
339.37 g/mol +72.13 vs adenosine; +37.68 vs 8-Cl; -6.77 vs 8-Br
Enables unambiguous LC-MS identification
Based on molecular formulas
Analytical Chemistry Quality Control Inventory Management

Evidence of 8-Allylthioadenosine in NAD Kinase Inhibition: A Novel Binding Mode

A study on 8-thioalkyl-adenosine derivatives, which includes 8-Allylthioadenosine, evaluated their inhibitory activity against Listeria monocytogenes NAD kinase 1 (LmNADK1) . The research demonstrated that these derivatives inhibit LmNADK1 through a novel binding mode, as revealed by X-ray crystallography, which is distinct from that of previously known NAD mimics . For a representative 8-thioalkyl-adenosine derivative in this series, an IC50 >400,000 nM was reported against human NADK, indicating a potential for achieving selectivity for bacterial over human isoforms .

NAD Kinase Inhibition
Class-level
Novel binding mode by X-ray crystallography
Representative analog IC50 >400 μM vs human NADK
Supports bacterial NADK selectivity research
Specific affinity for 8-Allylthioadenosine not individually reported
Antimicrobial Research Enzyme Inhibition Structural Biology

Targeted Application Scenarios for 8-Allylthioadenosine Based on Quantifiable Differentiation


Development of Formulations Requiring Precise Control of Low Solubility

Given its calculated aqueous solubility of 0.16 g/L (0.47 mM) at 25°C , 8-Allylthioadenosine is a suitable candidate for studies where low solubility is either a required parameter or a property to be overcome via advanced formulation techniques. This property is particularly relevant for research in sustained-release formulations or for creating nano-suspensions, where a 32-fold lower solubility compared to adenosine provides a distinct experimental baseline.

Medicinal Chemistry as a C8-Functionalized Building Block

The unique allylthio group at the C8 position makes 8-Allylthioadenosine a valuable starting material for the synthesis of more complex nucleoside derivatives. The terminal alkene in the allyl group is a versatile handle for further chemical transformations (e.g., metathesis, hydrothiolation, or oxidation to a sulfoxide/sulfone) . This differentiates it from simple C8-halogenated adenosines, which lack this reactive functionality, and supports its use in constructing diverse chemical libraries for drug discovery.

Structural Biology and Antibiotic Target Validation

8-Allylthioadenosine and its close analogs have been validated as chemical probes that inhibit L. monocytogenes NAD kinase 1 (LmNADK1) via a novel binding mode, as determined by X-ray crystallography . This application is distinct from the general use of adenosine analogs as smooth muscle vasodilators. Researchers focused on antibacterial target validation, particularly against NADK enzymes, can utilize 8-Allylthioadenosine to study this unique binding mechanism and to potentially optimize selectivity against bacterial over human isoforms, a direction supported by initial selectivity data .

Quality Control and Analytical Method Development

The well-defined molecular weight of 339.37 g/mol (C13H17N5O4S) makes it a useful reference standard for analytical chemistry applications. Its distinct mass compared to other common adenosine analogs allows for its unambiguous identification and quantification in complex mixtures using LC-MS or HPLC-UV. This is critical for quality control in chemical manufacturing and for verifying the identity and purity of the compound upon receipt in a research laboratory.

Application
Selection Property
Validation Focus
Low-solubility formulation research
Low aqueous solubility profile
Co-solvent screening and nano-suspension design
C8-functionalized building block synthesis
Allylthio reactive handle (alkene moiety)
Derivatization via metathesis, oxidation, or cross-coupling
Antibacterial target validation (NADK)
Reported novel binding mode
Bacterial vs human isoform selectivity assessment
Analytical reference standard
Distinct molecular weight from adenosine analogs
Identity and purity verification by LC-MS/HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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